N-[(2-nitrophenyl)methyl]-2,3-dihydro-1H-inden-5-amine
Description
N-[(2-nitrophenyl)methyl]-2,3-dihydro-1H-inden-5-amine is a compound that belongs to the class of aromatic amines It features a nitrophenyl group attached to an indene backbone, which is a bicyclic structure consisting of fused benzene and cyclopentene rings
Properties
IUPAC Name |
N-[(2-nitrophenyl)methyl]-2,3-dihydro-1H-inden-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-18(20)16-7-2-1-4-14(16)11-17-15-9-8-12-5-3-6-13(12)10-15/h1-2,4,7-10,17H,3,5-6,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFZHPSNMZMJRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NCC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-nitrophenyl)methyl]-2,3-dihydro-1H-inden-5-amine typically involves the reaction of 2-nitrobenzyl chloride with 2,3-dihydro-1H-inden-5-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-[(2-nitrophenyl)methyl]-2,3-dihydro-1H-inden-5-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens (chlorine, bromine) for halogenation.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Major Products Formed
Reduction: 2-aminophenylmethyl-2,3-dihydro-1H-inden-5-amine.
Substitution: Various substituted derivatives depending on the substituent introduced.
Oxidation: Indene-quinone derivatives.
Scientific Research Applications
N-[(2-nitrophenyl)methyl]-2,3-dihydro-1H-inden-5-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block for the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(2-nitrophenyl)methyl]-2,3-dihydro-1H-inden-5-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitrophenyl group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological activity. The indene backbone may also contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-nitrophenyl)methyl]-2,3-dihydro-1H-indene-1-amine
- N-[(2-nitrophenyl)methyl]-2,3-dihydro-1H-indene-2-amine
- N-[(2-nitrophenyl)methyl]-2,3-dihydro-1H-indene-3-amine
Uniqueness
N-[(2-nitrophenyl)methyl]-2,3-dihydro-1H-inden-5-amine is unique due to the specific position of the amine group on the indene ring, which can influence its chemical reactivity and biological activity. The presence of the nitrophenyl group also adds to its distinct properties, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
